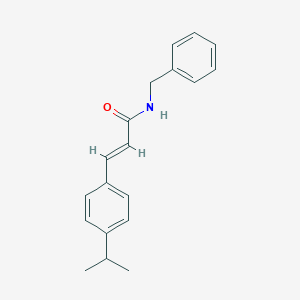
N-benzyl-3-(4-isopropylphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-3-(4-isopropylphenyl)acrylamide is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. This compound is also known as BI-78D3 and has been found to exhibit a range of biological activities, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N-benzyl-3-(4-isopropylphenyl)acrylamide is not yet fully understood. However, it is believed that this compound exerts its anti-cancer effects by inhibiting the activity of specific enzymes and signaling pathways that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-benzyl-3-(4-isopropylphenyl)acrylamide has also been found to exhibit a range of other biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-benzyl-3-(4-isopropylphenyl)acrylamide in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for investigating the mechanisms of cancer cell growth and proliferation. However, one limitation of using this compound is that it is not yet fully understood how it exerts its anti-cancer effects, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-benzyl-3-(4-isopropylphenyl)acrylamide. One potential avenue of investigation is to further elucidate the compound's mechanism of action and identify specific targets that it interacts with. Additionally, researchers may explore the use of this compound in combination with other anti-cancer agents to enhance its efficacy. Finally, further studies may investigate the potential use of N-benzyl-3-(4-isopropylphenyl)acrylamide in the treatment of other diseases beyond cancer, such as inflammatory and autoimmune disorders.
In conclusion, N-benzyl-3-(4-isopropylphenyl)acrylamide is a promising compound that has been extensively studied for its potential use in scientific research. While there is still much to learn about the mechanism of action of this compound, its potent anti-cancer activity and other biochemical and physiological effects make it a valuable tool for investigating a range of diseases and disorders.
Métodos De Síntesis
The synthesis of N-benzyl-3-(4-isopropylphenyl)acrylamide involves a multi-step process that requires specialized knowledge and equipment. The most common method for synthesizing this compound involves the reaction of benzylamine with 4-isopropylbenzaldehyde, followed by the addition of acryloyl chloride. This reaction results in the formation of N-benzyl-3-(4-isopropylphenyl)acrylamide.
Aplicaciones Científicas De Investigación
N-benzyl-3-(4-isopropylphenyl)acrylamide has been extensively studied for its potential use in various scientific research applications. One of the most significant areas of research has been in the field of cancer treatment. Studies have shown that this compound exhibits potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells.
Propiedades
IUPAC Name |
(E)-N-benzyl-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-15(2)18-11-8-16(9-12-18)10-13-19(21)20-14-17-6-4-3-5-7-17/h3-13,15H,14H2,1-2H3,(H,20,21)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHVFTALASQPHH-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-benzyl-3-[4-(propan-2-yl)phenyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5732907.png)
![N-(2,4-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5732915.png)
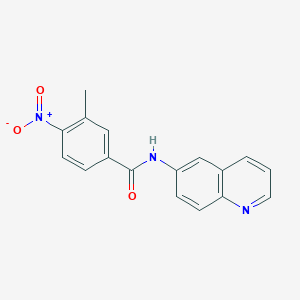
![2-methoxy-5-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5732919.png)
![N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5732926.png)
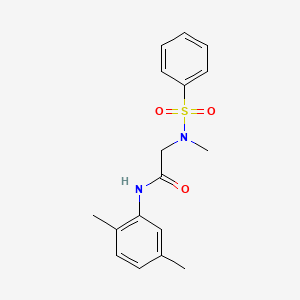
![4-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoic acid](/img/structure/B5732956.png)
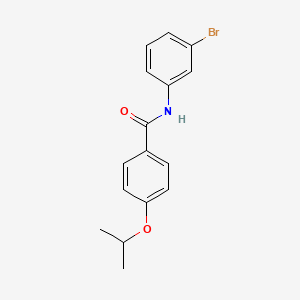
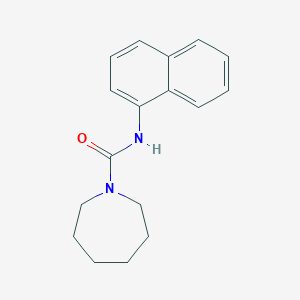
![dimethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}isophthalate](/img/structure/B5732994.png)
![2-[4-oxo-4-(1-pyrrolidinyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5733005.png)
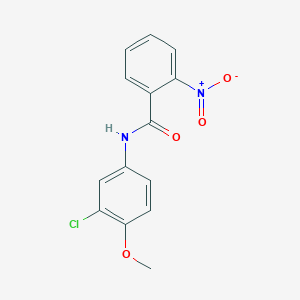
![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]acetamide](/img/structure/B5733014.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2,3-dichlorophenyl)acrylamide](/img/structure/B5733018.png)